molecular formula C33H34N6O5 B586224 6-Nor-6-cyanodihydroergotamine CAS No. 129882-18-4

6-Nor-6-cyanodihydroergotamine

Cat. No.: B586224
CAS No.: 129882-18-4
M. Wt: 594.672
InChI Key: PSHDCWPEXIBNDE-JGRZULCMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nor-6-cyanodihydroergotamine is a synthetic ergot alkaloid derivative characterized by structural modifications to the dihydroergotamine backbone. Specifically, the "6-nor" designation indicates the absence of a methyl group at position 6, while the "6-cyano" substitution introduces a nitrile (-CN) group. However, its precise biological activity, pharmacokinetics, and therapeutic applications remain understudied compared to well-characterized analogs like dihydroergotamine or ergotamine.

Properties

CAS No.

129882-18-4

Molecular Formula

C33H34N6O5

Molecular Weight

594.672

InChI

InChI=1S/C33H34N6O5/c1-32(31(42)39-26(13-19-7-3-2-4-8-19)30(41)38-12-6-11-27(38)33(39,43)44-32)36-29(40)21-14-23-22-9-5-10-24-28(22)20(16-35-24)15-25(23)37(17-21)18-34/h2-5,7-10,16,21,23,25-27,35,43H,6,11-15,17H2,1H3,(H,36,40)/t21-,23-,25-,26+,27+,32-,33+/m1/s1

InChI Key

PSHDCWPEXIBNDE-JGRZULCMSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C#N

Synonyms

Indolo[4,3-fg]quinoline, ergotaman-17-nitrile deriv.;  8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine, ergotaman-17-nitrile deriv.; _x000B_(5’α,10α)-9,10-Dihydro-12’-hydroxy-2’-methyl-3’,6’,18-trioxo-5’-(phenylmethyl)ergotaman-17-nitrile

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Nor-6-cyanodihydroergotamine and related ergot alkaloids or cyanide-containing compounds:

Compound Core Structure Substitutions Receptor Affinity Notable Applications
This compound Dihydroergotamine backbone - Nor (C6 demethylation)
- Cyano (C6)
Hypothesized 5-HT1B/1D and α-adrenergic modulation Experimental; limited clinical data
Dihydroergotamine Ergotamine derivative - Hydrogenation of Δ9,10 double bond High 5-HT1B/1D, α1-adrenergic agonist Migraine treatment, vasoconstrictor
Ergotamine Ergot alkaloid - Unmodified Δ9,10 double bond 5-HT1B/1D, dopamine D2 partial agonist Migraine prophylaxis (limited use)
Cyanide-containing analogs <sup>†</sup> Variable (e.g., nitriles, nitro compounds) -CN group introduced at specific positions Often non-selective; may inhibit cytochrome c oxidase Toxicology studies, industrial uses

<sup>†</sup>Includes compounds like nitroethane, nitromethane, and cyanide esters referenced in the CIM Ver. 4.2 index .

Key Findings from Comparative Studies:

Receptor Selectivity: Unlike dihydroergotamine, the 6-cyano substitution in this compound may reduce α-adrenergic binding affinity while retaining partial serotonin receptor activity. This hypothesis aligns with structural studies of nitrile-modified ergot derivatives .

Metabolic Stability: The nitrile group could enhance metabolic stability compared to hydroxyl or methyl substitutions in dihydroergotamine, as seen in studies of cyanide-containing pharmaceuticals (e.g., cyanocobalamin) .

Toxicity Profile: Cyanide moieties in related compounds (e.g., nitriles, nitroalkanes) are associated with mitochondrial toxicity, suggesting a need for rigorous safety evaluations of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.